

In-Depth Technical Guide: **trans-3-Methoxy-1-propenylboronic acid pinacol ester**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>trans-3-Methoxy-1-propenylboronic acid pinacol ester</i>
Cat. No.:	B066911

[Get Quote](#)

CAS Number: 165059-42-7

This technical guide provides a comprehensive overview of **trans-3-Methoxy-1-propenylboronic acid pinacol ester**, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides illustrative experimental protocols for its application, and visualizes key reaction pathways.

Core Compound Data

trans-3-Methoxy-1-propenylboronic acid pinacol ester, also known by its systematic name (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key building block in modern synthetic chemistry.^{[1][2]} Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients.^[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	165059-42-7	[2] [3] [4]
Molecular Formula	C ₁₀ H ₁₉ BO ₃	[3] [4]
Molecular Weight	198.07 g/mol	[3] [4]
Appearance	Colorless liquid	Commercial supplier data
Density	0.933 g/mL at 25 °C	Commercial supplier data
Boiling Point	229-230 °C	Commercial supplier data
Refractive Index	n _{20/D} 1.443	Commercial supplier data
Purity	≥95%	[3] [4]

Experimental Protocols

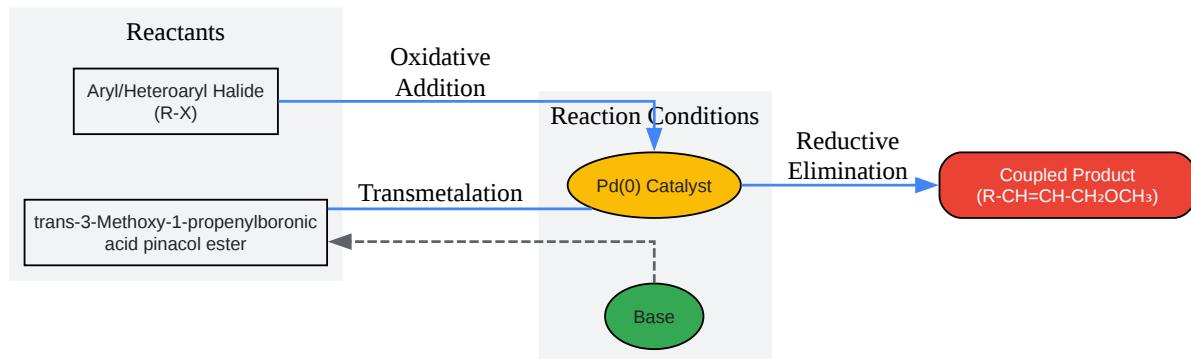
The following sections provide detailed methodologies for the application of **trans-3-Methoxy-1-propenylboronic acid pinacol ester** in a typical Suzuki-Miyaura cross-coupling reaction. This protocol is a representative example of its use in forming carbon-carbon bonds, a critical step in the synthesis of many drug candidates.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of **trans-3-Methoxy-1-propenylboronic acid pinacol ester** with an aryl or heteroaryl halide.

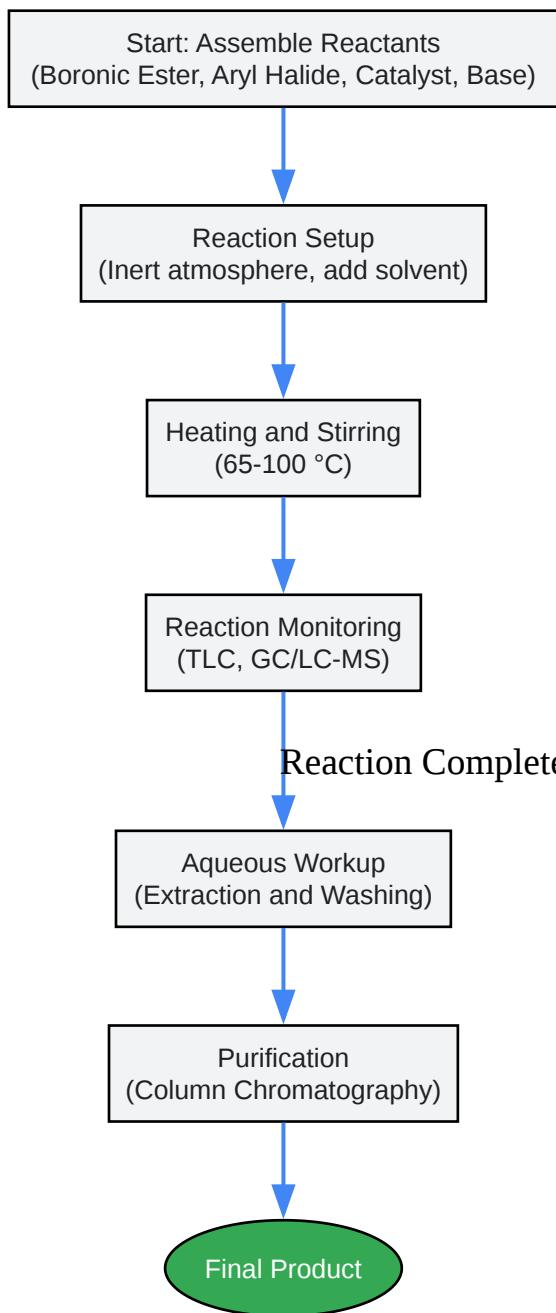
Materials:

- **trans-3-Methoxy-1-propenylboronic acid pinacol ester** (1.2 equivalents)
- Aryl or heteroaryl halide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)[\[5\]](#)
- Base (e.g., Na₃PO₄, 3.0 equivalents)[\[5\]](#)
- Solvent (e.g., Dioxane/water mixture, 4:1)[\[5\]](#)


- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment

Procedure:

- To a flame-dried reaction vessel, add the aryl or heteroaryl halide, **trans-3-Methoxy-1-propenylboronic acid pinacol ester**, palladium catalyst, and base.
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent mixture to the reaction vessel.
- Heat the reaction mixture to a temperature between 65 and 100 °C and stir until the reaction is complete (monitored by TLC or GC/LC-MS).[5]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.


Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving **trans-3-Methoxy-1-propenylboronic acid pinacol ester**.

[Click to download full resolution via product page](#)

A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

A typical experimental workflow for a Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-3-Methoxy-1-propenylboronic acid pinacol ester | 165059-42-7 | Benchchem [benchchem.com]
- 2. trans-3-Methoxy-1-propenylboronic acid pinacol ester 95 165059-42-7 [sigmaaldrich.com]
- 3. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: trans-3-Methoxy-1-propenylboronic acid pinacol ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066911#trans-3-methoxy-1-propenylboronic-acid-pinacol-ester-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com